

Spectroscopic Analysis of 5-Methyl-3-heptanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-3-heptanone

Cat. No.: B146453

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-3-heptanone**, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **5-Methyl-3-heptanone** in a structured tabular format for ease of reference and comparison.

¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for **5-Methyl-3-heptanone**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-1	0.87	Triplet	3H
H-2	2.45	Quartet	2H
H-4	2.26	Multiplet	2H
H-5	1.92	Multiplet	1H
H-6	1.26	Multiplet	2H
H-7	0.88	Triplet	3H
5-CH ₃	1.05	Doublet	3H

¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. The following table provides predicted chemical shifts for **5-Methyl-3-heptanone**, as specific experimental data is not readily available. These predictions are based on established chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Methyl-3-heptanone**

Carbon Atom	Predicted Chemical Shift (ppm)
C-1	~14
C-2	~36
C-3 (C=O)	~211
C-4	~49
C-5	~34
C-6	~29
C-7	~11
5-CH ₃	~19

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic absorption bands for a saturated ketone like **5-Methyl-3-heptanone**.

Table 3: IR Spectroscopic Data for **5-Methyl-3-heptanone**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2960-2870	Strong	C-H Stretch	Alkane
1715	Strong	C=O Stretch	Ketone
1465	Medium	C-H Bend	Alkane (CH ₂)
1375	Medium	C-H Bend	Alkane (CH ₃)

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data presented below was obtained by electron ionization (EI).

Table 4: Mass Spectrometry Data for **5-Methyl-3-heptanone**

m/z	Relative Intensity (%)	Proposed Fragment Ion
128	25.8	[M] ⁺ (Molecular Ion)
99	66.0	[M - C ₂ H ₅] ⁺
85	1.6	[M - C ₃ H ₇] ⁺
72	82.4	[CH ₃ CH ₂ COCH ₂] ⁺
71	87.9	[C ₅ H ₁₁] ⁺
57	100.0	[C ₄ H ₉] ⁺ (Base Peak)
43	99.6	[CH ₃ CH ₂ CO] ⁺
29	70.4	[CH ₃ CH ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **5-Methyl-3-heptanone** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.
- ¹H NMR Acquisition: For the ¹H NMR spectrum, the following parameters are typically used: a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: For the ¹³C NMR spectrum, a proton-decoupled sequence is used with a spectral width of 0-220 ppm. A longer acquisition time and a greater number of scans are required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat **5-Methyl-3-heptanone** is prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

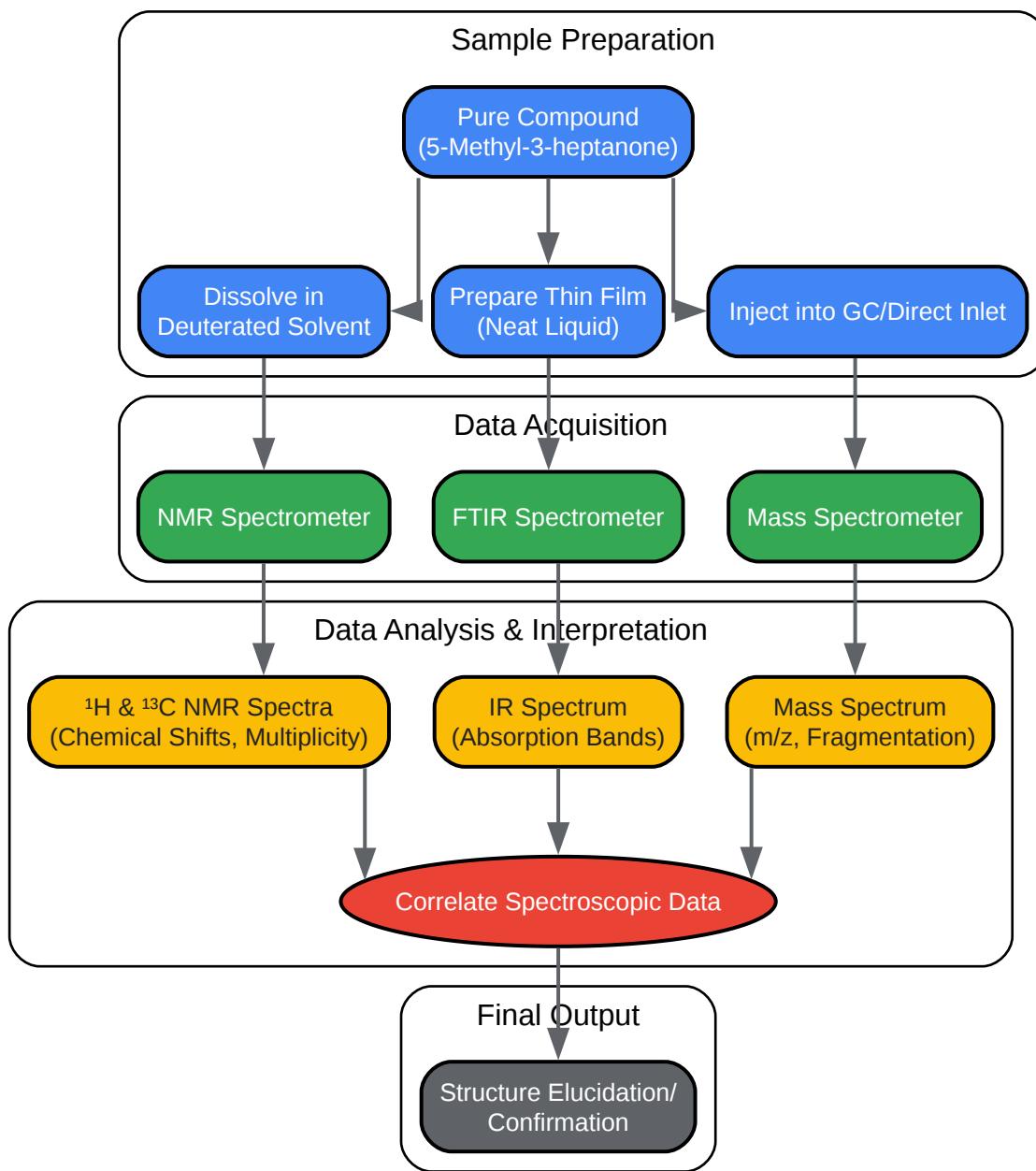
Mass Spectrometry (MS)

- Sample Introduction: A small amount of **5-Methyl-3-heptanone** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: Electron ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Methyl-3-heptanone**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methyl-3-heptanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146453#spectroscopic-data-of-5-methyl-3-heptanone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com